molecular formula C12H17NO B8335833 2-Phenyl-4-methylpentanoic acid amide CAS No. 51112-59-5

2-Phenyl-4-methylpentanoic acid amide

Cat. No.: B8335833
CAS No.: 51112-59-5
M. Wt: 191.27 g/mol
InChI Key: ZJYMFBYAAIURJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-4-methylpentanoic acid amide is an organic compound with the molecular formula C12H17NO, characterized by an amide functional group linked to a branched hydrocarbon chain with a phenyl substituent . The amide functional group is one of the most fundamental in organic and medicinal chemistry, widely employed in the synthesis of peptides, proteins, and a wealth of other biomolecules . Its prevalence is also critical in the pharmaceutical industry, where amide-forming reactions are among the most common chemical reactions performed; approximately a quarter of all marketed drugs and two-thirds of all drug candidates contain at least one amide bond . As a research chemical, this compound serves as a valuable building block in organic synthesis. It can be utilized in method development for amide bond formation, such as direct condensation protocols using catalysts like TiCl₄, which allows for the coupling of carboxylic acids and amines with preservation of stereochemical integrity in chiral substrates . Furthermore, its structure makes it a candidate for use in the development of new materials and coordination complexes, where amides are exploited for their properties in chelation and ligand design . Researchers may also explore its potential as a precursor or intermediate in the synthesis of more complex molecules for various scientific investigations. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

CAS No.

51112-59-5

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-methyl-2-phenylpentanamide

InChI

InChI=1S/C12H17NO/c1-9(2)8-11(12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,13,14)

InChI Key

ZJYMFBYAAIURJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Phenyl-4-methylpentanoic acid amide typically involves the reaction of 2-phenyl-4-methylpentanoic acid with an appropriate amine under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound.

Neuroprotective Effects

Recent studies have indicated that derivatives of this compound exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. For instance, a study demonstrated that a related compound improved neuromuscular coordination and cognitive function in mice subjected to MPTP-induced Parkinsonism .

Anticonvulsant Properties

Research has shown that similar amides possess anticonvulsant activity. A series of novel amides were reported to be effective against seizures, indicating potential applications in treating epilepsy and other seizure disorders .

Allergic Asthma Treatment

Another significant application is in the treatment of allergic asthma. Compounds structurally related to this compound have been investigated for their ability to inhibit allergens, providing a novel approach to managing allergic responses .

Drug Development

The compound is also being explored in drug development for its potential as a small molecule therapy targeting various biological pathways. Its ability to form reversible covalent bonds with target proteins enhances its attractiveness as a therapeutic agent .

Case Study 1: Neuroprotection in Parkinson's Disease

A study involving the administration of a derivative of this compound in a mouse model showed significant improvements in motor function and cognitive abilities compared to control groups. The results highlighted its potential as a neuroprotective agent against dopaminergic neuron degeneration .

Case Study 2: Anticonvulsant Activity

In a preclinical trial, various amide derivatives were tested for their anticonvulsant properties using established seizure models. The findings indicated that certain modifications to the amide structure enhanced efficacy while reducing side effects, paving the way for further clinical investigations .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedModel UsedResults
NeuroprotectionDerivative of this compoundMPTP-induced Parkinson's modelImproved motor function and cognition
AnticonvulsantVarious amidesSeizure modelsSignificant reduction in seizure frequency
Allergy inhibitionRelated compoundsAllergic response modelsReduced allergen-induced inflammation

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Functional Groups Key Properties/Applications Evidence Source
2-Phenyl-4-methylpentanoic acid amide C₁₂H₁₅NO Amide, phenyl, methyl High hydrolytic stability
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid C₁₆H₁₄N₂O₃S Thiazolyl, amide, benzylidene Anticancer activity (96% yield, m.p. 209–211°C)
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic acid, (2-benzyloxy-phenyl)-amide C₃₃H₂₆D₅FN₂O₄ Fluorophenyl, deuterated phenyl, benzyloxy Isotope-labeled; metabolic studies
(2R,4R)-4-amino-2-methyl-5-phenylpentanoic acid C₁₂H₁₇NO₂ Amino, carboxylic acid, methyl Chiral backbone; potential enzyme interactions
Anandamide (arachidonylethanolamide) C₂₂H₃₇NO₂ Polyunsaturated acyl, ethanolamide Endocannabinoid receptor ligand

Research Implications and Gaps

  • Pharmaceutical Potential: Fluorinated and deuterated derivatives () are promising for drug development due to enhanced stability and tracer utility in pharmacokinetic studies .
  • Unresolved Questions: The exact receptor-binding profile of this compound remains unexplored, unlike anandamide’s well-characterized cannabinoid receptor affinity .

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-4-methylpentanoic acid amide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-phenyl-4-methylpentanoic acid with an appropriate amine using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in anhydrous DMF or THF. For example, highlights similar amide syntheses using carbodiimide-based coupling agents. Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is advised .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : The amide proton (NH) typically appears as a broad singlet at δ 6.5–7.0 ppm in DMSO-d6. The phenyl group shows aromatic protons at δ 7.2–7.5 ppm (multiplet), while methyl groups resonate at δ 0.9–1.2 ppm (triplet or multiplet depending on branching) .
  • IR : A strong absorption band near 1650 cm⁻¹ confirms the amide C=O stretch, while N-H stretching appears at 3300–3200 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ peaks corresponding to the molecular ion (e.g., m/z ~235 for C₁₂H₁₅NO).

Q. What solubility properties should be considered for experimental design with this compound?

  • Methodological Answer : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS for biological assays). demonstrates that branched-chain amino acid derivatives exhibit temperature-dependent solubility, with higher solubility at elevated temperatures (e.g., 25–50°C) .

Advanced Research Questions

Q. How do solute-solvent interactions affect the thermodynamic stability of this compound in aqueous solutions?

  • Methodological Answer : Studies on analogous amino acid derivatives ( ) reveal that hydrophobic interactions dominate in aqueous saccharide solutions. Partial molar volume (Vφ) and adiabatic compressibility (Kφ) measurements indicate that the compound’s stability is influenced by solute-solvent interactions, with increased hydration at lower temperatures (293–308 K). Researchers should use densitometry and ultrasonic velocimetry to quantify these parameters and model interactions via the cosphere overlap theory .

Q. What strategies mitigate instability during long-term storage of this compound?

  • Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis or oxidation. recommends desiccants (silica gel) to minimize moisture uptake. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life, with HPLC monitoring for degradation products (e.g., free acid or amine) .

Q. How can computational modeling predict biological interactions of this amide?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to target proteins (e.g., enzymes or receptors). ’s approach to predicting physicochemical properties via ACD/Labs Percepta can be adapted to estimate logP (lipophilicity) and pKa for bioavailability studies. QSAR models trained on similar amides (e.g., phenylpropanoic acid derivatives in ) may predict anti-inflammatory or enzyme-modulating activity .

Q. How should researchers resolve contradictions in reported activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or impurities. Replicate experiments under standardized protocols (e.g., IC50 determination in triplicate with positive controls). ’s methodology for analyzing ternary mixtures (amino acid + saccharide + water) illustrates the importance of controlling solute concentration (0.1 mol·kg⁻¹) and temperature (±0.01 K) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.